7-Aminopyrazolo[1,5-a]pyrimidine-3-carbonitrile
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Overview
Description
7-Aminopyrazolo[1,5-a]pyrimidine-3-carbonitrile is a heterocyclic compound that has garnered interest due to its potential biological activities. This compound is part of the pyrazolo[1,5-a]pyrimidine family, known for their diverse pharmacological properties, including antiviral, antidiabetic, and anti-inflammatory activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Aminopyrazolo[1,5-a]pyrimidine-3-carbonitrile typically involves the cyclocondensation of 3-aminopyrazoles with various nitrile-containing reagents. One common method involves heating 3-aminopyrazoles with (ethoxymethylidene)malononitrile in pyridine, which yields the desired product in varying yields . Another approach includes the reaction of 5-aminopyrazole derivatives with 3-oxo-2-phenylpropanenitrile .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of heterocyclic compound synthesis apply. These typically involve large-scale cyclocondensation reactions under controlled conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
7-Aminopyrazolo[1,5-a]pyrimidine-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different hydrogenated derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the amino group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxides, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
7-Aminopyrazolo[1,5-a]pyrimidine-3-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.
Biology: It has shown potential as an antiviral and antidiabetic agent.
Mechanism of Action
The mechanism of action of 7-Aminopyrazolo[1,5-a]pyrimidine-3-carbonitrile involves its interaction with various molecular targets and pathways. For instance, its antiviral activity is associated with its ability to inhibit viral replication by targeting specific viral enzymes. Its antidiabetic effects are linked to its interaction with insulin receptors, enhancing insulin sensitivity .
Comparison with Similar Compounds
Similar Compounds
7-Aminoazolo[1,5-a]pyrimidine-6-carbonitrile: Similar in structure but with different substituents, leading to varied biological activities.
Pyrazolo[1,5-a]pyrimidine-3,6-dicarbonitrile: Another related compound with potential antifungal activities.
Uniqueness
7-Aminopyrazolo[1,5-a]pyrimidine-3-carbonitrile stands out due to its specific substitution pattern, which imparts unique biological activities, particularly its antiviral and antidiabetic properties .
Properties
IUPAC Name |
7-aminopyrazolo[1,5-a]pyrimidine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N5/c8-3-5-4-11-12-6(9)1-2-10-7(5)12/h1-2,4H,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXADJBHTHJDKQP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N2C(=C(C=N2)C#N)N=C1)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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